molecular formula C14H17NO5S B6986455 Methyl 2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylacetate

Methyl 2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylacetate

Cat. No.: B6986455
M. Wt: 311.36 g/mol
InChI Key: ATABMNVFVDOKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylacetate is a complex organic compound that features a sulfonyl group attached to an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylacetate typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of 2-methyl-2,3-dihydroindole.

    Attachment of the Sulfonyl Group: The indole derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Esterification: Finally, the sulfonylated intermediate undergoes esterification with methyl chloroacetate in the presence of a base like sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include various oxidized indole derivatives.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products depend on the nucleophile used but generally include substituted indole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

The indole moiety is known for its biological activity. Compounds containing indole derivatives are often explored for their potential as pharmaceuticals, particularly in the treatment of neurological disorders and cancers .

Industry

In material science, sulfonylated indole derivatives can be used in the development of organic semiconductors and other advanced materials due to their electronic properties.

Mechanism of Action

The biological activity of Methyl 2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylacetate is primarily due to its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydroindole: A simpler indole derivative without the sulfonyl and ester groups.

    Methyl 2-(2-oxo-1,3-dihydroindol-3-yl)acetate: Lacks the sulfonyl group but has a similar ester functionality.

    Sulfonylated Indoles: Other indole derivatives with different sulfonyl groups attached.

Uniqueness

Methyl 2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylacetate is unique due to the combination of its indole core, sulfonyl group, and ester functionality

Properties

IUPAC Name

methyl 2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-10-7-11-5-3-4-6-12(11)15(10)13(16)8-21(18,19)9-14(17)20-2/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATABMNVFVDOKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CS(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.